molecular formula C24H31F3O4 B1672880 Flumedroxone acetate CAS No. 987-18-8

Flumedroxone acetate

Katalognummer: B1672880
CAS-Nummer: 987-18-8
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: MXZYUFNILISKBC-WXLIAARGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Flumedroxonacetat wird aus 17α-Hydroxyprogesteron synthetisiert. . Das Herstellungsverfahren umfasst die folgenden Schritte:

Industrielle Produktionsverfahren beinhalten typischerweise großtechnische Synthesen unter ähnlichen Reaktionsbedingungen, die jedoch auf Ausbeute und Reinheit optimiert sind.

Analyse Chemischer Reaktionen

Flumedroxonacetat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogenierungsmittel. Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören hydroxylierte und halogenierte Derivate von Flumedroxonacetat.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Chemical Structure : Flumedroxone acetate is characterized by a trifluoromethyl group at the C6α position and an acetate ester at the C17α hydroxyl group. Its chemical formula is C22H29F3O3C_{22}H_{29}F_3O_3 with a molar mass of approximately 398.466 g/mol .
  • Mechanism of Action : The drug exerts its effects by binding to progesterone receptors in target tissues, particularly in the brain, which are involved in the regulation of migraine symptoms. This interaction leads to changes in gene expression that can alleviate migraine episodes .

Medical Applications

  • Antimigraine Treatment : this compound has been primarily studied for its role in treating migraines. Clinical assessments have shown that it can be effective, particularly in women who experience menstrual-related migraines. In trials involving over 1,000 patients, the effectiveness ranged from excellent to less than that of reference drugs .
  • Hormonal Regulation : Due to its progestogenic properties, this compound is also investigated for potential applications in hormone replacement therapies and other hormonal regulation treatments. Its effects on menstrual cycles and hormonal balance make it a candidate for further research in women's health .
  • Pharmaceutical Development : In the pharmaceutical industry, this compound serves as a model compound for studying steroidal progestogens and their derivatives. This research can contribute to the development of new medications with improved efficacy and safety profiles .

Case Studies

Several clinical trials have highlighted the applications and efficacy of this compound:

  • Clinical Trial on Migraine Treatment : A study involving 1,000 patients assessed the efficacy of this compound against traditional antimigraine medications. Results indicated that while some patients experienced significant relief from migraines, others reported side effects such as menstrual irregularities and breast tension due to its progestogenic activity .
  • Hormonal Therapy Research : Research has explored the potential use of this compound in hormone replacement therapies. Studies suggest that it may help regulate hormonal imbalances effectively, although more extensive trials are needed to confirm these findings .

Safety and Side Effects

This compound is associated with several side effects due to its hormonal activity:

  • Menstrual Irregularities : Patients often report polymenorrhea (frequent menstrual cycles) when using this medication.
  • Breast Tension : Another common side effect noted among female patients is breast tenderness or tension .

Wirkmechanismus

Flumedroxone acetate exerts its effects through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to changes in gene expression and subsequent physiological effects. The molecular targets include progesterone receptors in the brain, which are involved in the regulation of migraine symptoms . The pathways involved include the modulation of neurotransmitter release and the inhibition of neurogenic inflammation.

Vergleich Mit ähnlichen Verbindungen

Flumedroxonacetat ist aufgrund seiner Trifluormethylgruppe an der C6α-Position und seines Acetatesters an der C17α-Position einzigartig. Zu ähnlichen Verbindungen gehören:

    Medroxyprogesteronacetat: Ein weiteres Gestagen mit ähnlichen Anwendungen, aber anderen strukturellen Modifikationen.

    Lynestrenol: Ein Gestagen, das in Hormontherapien mit einem anderen Wirkmechanismus verwendet wird.

    Allylestrenol: Wird zur Behandlung von Schwangerschaftskomplikationen verwendet.

    Dydrogesteron: Ein synthetisches Gestagen mit einer anderen chemischen Struktur.

    Normethandron: Ein weiteres Gestagen mit unterschiedlichen pharmakologischen Eigenschaften.

Flumedroxonacetat sticht durch seine spezifischen strukturellen Modifikationen hervor, die einzigartige pharmakologische Eigenschaften und Anwendungen verleihen.

Biologische Aktivität

Flumedroxone acetate is a synthetic progestin derived from progesterone, specifically designed for therapeutic use in treating migraines. It has been identified as having weak progestogenic activity and lacks significant estrogenic or androgenic effects. This compound has been marketed under the trade names Demigran and Leomigran and has been utilized in clinical settings since the 1960s.

Chemical Structure and Properties

  • IUPAC Name : 6α-(Trifluoromethyl)-17α-acetoxyprogesterone
  • Molecular Formula : C24_{24}H31_{31}F3_3O4_4
  • Molar Mass : 440.503 g·mol1^{-1}

This compound features a trifluoromethyl group at the C6α position and an acetate ester at the C17α hydroxyl group, which enhances its lipophilicity and bioavailability, making it effective in its therapeutic applications .

Pharmacodynamics

This compound exhibits weak progestogenic activity. Studies indicate that it does not display significant estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activities . The primary mechanism of action is believed to be through modulation of hormonal pathways that influence migraine pathophysiology.

Clinical Efficacy

Clinical trials involving over 1,000 patients have assessed the effectiveness of this compound in treating migraines. The results have shown variable efficacy, with some patients experiencing excellent relief while others reported less effectiveness compared to traditional antimigraine medications like methysergide .

Case Studies

  • Study on Migraines : A study conducted in the late 1960s reported success in preventing migraines using flumedroxone. Patients receiving continuous progestogen therapy noted a reduction in migraine frequency and severity .
  • Comparative Analysis : A comparative review highlighted that this compound was less effective than other progestogens such as medroxyprogesterone acetate but still provided significant relief for certain patient populations .

Side Effects

The use of this compound is associated with several side effects due to its progestogenic activity:

  • Menstrual Irregularities : Commonly reported side effects include polymenorrhea (frequent menstruation) and breast tension.
  • Psychological Effects : Some patients have reported mood changes, which can be attributed to hormonal fluctuations caused by progestin therapy .

Comparative Efficacy of Progestogens

A systematic review of hormonal treatments for migraines indicated that while this compound is beneficial for some patients, it is often outperformed by other progestogens. The following table summarizes findings from various studies:

ProgestogenEfficacy in Migraine TreatmentNotable Side Effects
This compoundModeratePolymenorrhea, breast tension
Medroxyprogesterone AcetateHighWeight gain, mood changes
DydrogesteroneHighNausea, fatigue

Hormonal Manipulation Trials

Recent studies have explored the broader implications of hormonal manipulation in treating migraines associated with menstrual cycles. This compound has been included in trials assessing its role alongside other hormonal therapies .

Eigenschaften

CAS-Nummer

987-18-8

Molekularformel

C24H31F3O4

Molekulargewicht

440.5 g/mol

IUPAC-Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H31F3O4/c1-13(28)23(31-14(2)29)10-7-18-16-12-20(24(25,26)27)19-11-15(30)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1

InChI-Schlüssel

MXZYUFNILISKBC-WXLIAARGSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C

Isomerische SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)OC(=O)C

Kanonische SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C

Aussehen

Solid powder

Key on ui other cas no.

987-18-8

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

15687-21-5 (Parent)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

17 alpha-hydroxy-6 alpha-(trifluoromethyl)pregn-4-ene-3,20-dione acetate
6 alpha-trifluoromethyl-17 alpha-acetoxyprogesterone
flumedroxone
flumedroxone acetate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flumedroxone acetate
Reactant of Route 2
Reactant of Route 2
Flumedroxone acetate
Reactant of Route 3
Reactant of Route 3
Flumedroxone acetate
Reactant of Route 4
Flumedroxone acetate
Reactant of Route 5
Flumedroxone acetate
Reactant of Route 6
Flumedroxone acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.